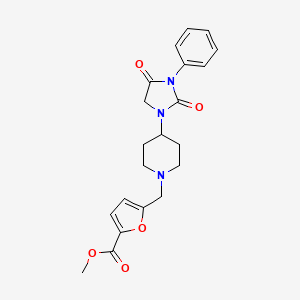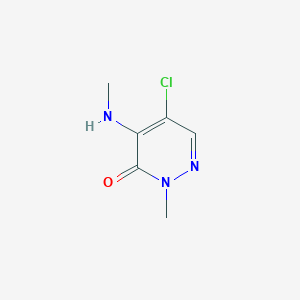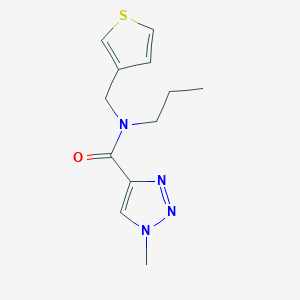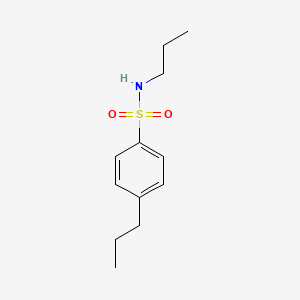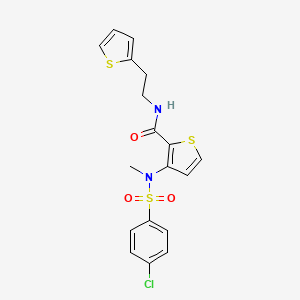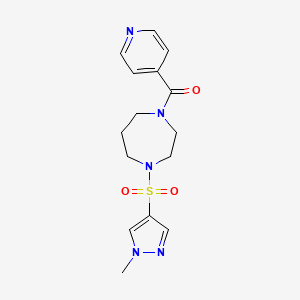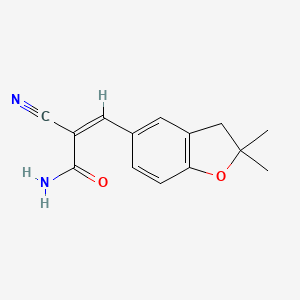![molecular formula C19H14N2O5 B2495696 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034272-43-8](/img/structure/B2495696.png)
4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide, also known as KF-1, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of chromene derivatives and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Crystal Structure and Polymorphism
4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a compound structurally related to 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide, has been studied for its crystal structure. This research found that the compound crystallizes in specific space groups and exhibits an anti-rotamer conformation about the C-N bond. The orientation of the amide O atom varies, impacting the compound's physical characteristics (Reis et al., 2013).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactions of compounds similar to this compound. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide, forming various derivatives under different conditions (Vetyugova et al., 2018).
Fluorescent Probes and Sensing Applications
Research has been conducted on developing fluorescent probes using compounds related to this compound for selective detection of ions like copper in aqueous solutions. These probes show high selectivity and sensitivity, making them useful in various analytical applications (Peng, 2010).
Anticholinesterase Activity
N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, structurally similar to the compound , have been synthesized and tested for their anticholinesterase activity. These compounds have shown significant activity towards acetylcholinesterase (AChE), suggesting potential therapeutic applications (Ghanei-Nasab et al., 2016).
Polymer Synthesis and Properties
Compounds similar to this compound have been utilized in the synthesis of novel aromatic polyamides with photosensitive coumarin pendent groups. These polymers demonstrate good solubility and thermal properties, with potential applications in materials science (Nechifor, 2009).
Mecanismo De Acción
Target of Action
The primary target of the compound “4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide” is human thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Inhibiting thrombin can prevent clot formation, making this compound potentially useful in conditions where clotting is a risk.
Mode of Action
This compound acts as a thrombin inhibitor . It binds to thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibitory activity of this compound was evaluated on human thrombin .
Biochemical Pathways
By inhibiting thrombin, this compound affects the coagulation cascade . This cascade is a series of reactions that lead to the formation of a fibrin clot. By preventing the action of thrombin, the cascade is interrupted, which can prevent the formation of clots.
Result of Action
The result of the compound’s action is the inhibition of clot formation . By preventing the action of thrombin, the compound stops the conversion of fibrinogen to fibrin, a crucial step in the formation of clots. This can help prevent conditions caused by clotting, such as stroke and heart attack.
Propiedades
IUPAC Name |
4-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-14-11-16(26-15-4-2-1-3-13(14)15)18(23)20-7-9-21-8-5-12-6-10-25-17(12)19(21)24/h1-6,8,10-11H,7,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHJKXFDVUODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

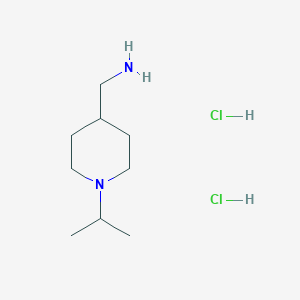
![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
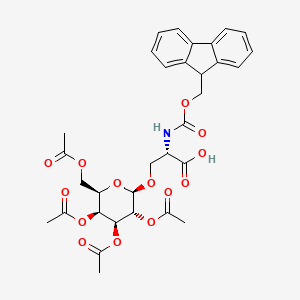
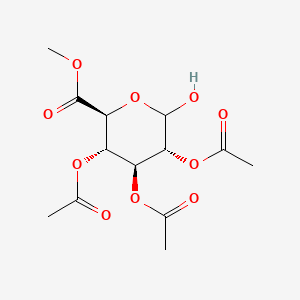
![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)
